

The Natural Occurrence of Alkyl Sulfides in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Ethyl propyl sulfide				
Cat. No.:	B1361377	Get Quote			

This technical guide provides an in-depth overview of the natural occurrence of short-chain alkyl sulfides, with a focus on propyl-containing sulfur compounds as representative examples, in various food products. The information is intended for researchers, scientists, and drug development professionals interested in the chemistry, biosynthesis, and analysis of these potent aroma compounds. While the initial focus of this guide was **ethyl propyl sulfide**, a comprehensive literature review revealed a significant lack of specific data on the natural occurrence, biosynthesis, and quantitative analysis of this particular asymmetrical sulfide. Therefore, this guide will focus on closely related and well-documented propyl-containing sulfur compounds, such as dipropyl sulfide and its polysulfides, which are significant contributors to the flavor profiles of many foods, particularly those in the Allium genus.

Natural Occurrence and Quantitative Data

Volatile sulfur compounds (VSCs) are crucial to the characteristic aromas of many foods, including onions, garlic, leeks, and cheese. These compounds are typically present at very low concentrations, yet their low odor thresholds make them major contributors to the overall flavor profile. While specific data for **ethyl propyl sulfide** is scarce, research has quantified the presence of other propyl-containing sulfides in various foods. The following table summarizes the available quantitative data for representative propyl-containing sulfur compounds found in onions (Allium cepa).



Compound	Food Matrix	Concentration	Analytical Method	Reference
Dipropyl disulfide	Onion (Allium cepa)	1.5 to 5.6 times higher in A. cornutum than A. cepa (relative abundance)	HS-SPME-GC- MS	[1]
Dipropyl disulfide	Onion (Allium cepa)	Major component (relative abundance)	HS-SPME-GC- MS	[2][3]
Dipropyl trisulfide	Onion (Allium cepa)	Major component (relative abundance)	HS-SPME-GC- MS	[1][2]
Methyl propyl disulfide	Onion (Allium cepa)	Increased after 24h of PEF treatment	HS-SPME-GC- MS	[4]
Methyl propyl trisulfide	Onion (Allium cepa)	Increased after 24h of PEF treatment	HS-SPME-GC- MS	[4]
Propanethiol	Onion (Allium cepa)	Highest concentration among VSCs 60 min after cutting	PTR-MS	[5]

Note: The concentrations are often reported as relative abundance or peak area due to the challenges in obtaining pure analytical standards for all VSCs.

Biosynthesis and Formation Pathways

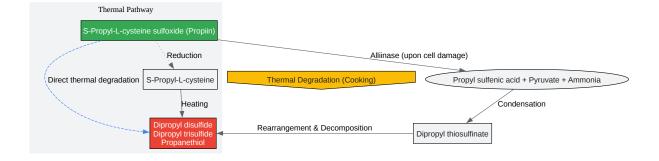
The formation of propyl-containing sulfur compounds in food can occur through two primary pathways: enzymatic biosynthesis in plants, particularly in the Allium genus, and thermal degradation of precursors during cooking.



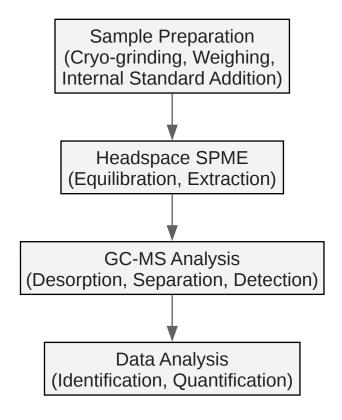
Biosynthesis of S-propyl-L-cysteine Sulfoxide (Propiin) in Allium spp.

The primary precursors to many volatile sulfur compounds in onions and related vegetables are S-alk(en)yl-L-cysteine sulfoxides (ACSOs). The biosynthesis of the propyl-containing ACSO, S-propyl-L-cysteine sulfoxide (propiin), is believed to start from glutathione. While not all enzymes in this pathway have been fully characterized, the generally accepted sequence of reactions is depicted below.









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To cite this document: BenchChem. [The Natural Occurrence of Alkyl Sulfides in Food: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361377#natural-occurrence-of-ethyl-propyl-sulfide-in-food]

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